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Executive Summary
Sirtuins, a class of NAD⁺-dependent histone deacetylases (HDACs), have emerged as

significant targets in therapeutic research, particularly in oncology.[1][2][3][4] Sirtuin 1 (SIRT1)

and Sirtuin 2 (SIRT2) are frequently overexpressed in various cancers, contributing to tumor

progression and survival by deacetylating key tumor suppressor proteins and histones.[5][6]

Salermide, a reverse amide compound, has been identified as a potent dual inhibitor of both

SIRT1 and SIRT2.[1][7][8][9][10] This technical guide provides an in-depth overview of

Salermide, consolidating its chemical properties, mechanism of action, quantitative efficacy,

and relevant experimental methodologies. The data presented herein underscores Salermide's

potential as a cancer-specific pro-apoptotic agent, warranting further investigation in drug

development pipelines.

Chemical and Physical Properties
Salermide (N-{3-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-phenyl}-2-phenyl-

propionamide) is a synthetic small molecule derived from sirtinol.[1][7] Its chemical structure

features a reverse amide linkage, which contributes to its enhanced inhibitory activity compared

to its parent compound.[7]
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Property Value Reference

Chemical Name

N-[3-[[(2-hydroxy-1-

naphthalenyl)methylene]amino

]phenyl]-α-methyl-

benzeneacetamide

[11][12]

CAS Number 1105698-15-4 [11][12][13]

Molecular Formula C₂₆H₂₂N₂O₂ [11][12][13]

Molecular Weight 394.5 g/mol [8][11]

Purity ≥98% [11]

Appearance Lyophilized powder [9]

Solubility
DMSO: 30 mg/mL; DMF: 30

mg/mL
[11]

Storage
Store at 4°C for short-term,

-20°C for long-term
[12]

Mechanism of Action
Salermide exerts its anti-tumor effects primarily through the dual inhibition of SIRT1 and

SIRT2.[1][7][8] This inhibition leads to the hyperacetylation of various downstream targets,

triggering cell death pathways specifically in cancer cells while largely sparing normal cells.[5]

[7][8][10]

Direct Sirtuin Inhibition
Salermide functions as a non-covalent inhibitor, likely binding to the active site of SIRT1 and

SIRT2 to block substrate access.[6] Docking studies suggest that Salermide's reverse amide

structure allows for a critical polar interaction between its carbonyl group and the side chain of

glutamine residue 167 (Gln167) in the SIRT2 active site, an interaction absent with sirtinol,

which may account for its superior potency.[14]

Downstream Cellular Effects
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The inhibition of SIRT1 and SIRT2 by Salermide initiates several downstream events that

culminate in apoptosis:

Reactivation of Pro-apoptotic Genes: SIRT1 epigenetically silences tumor suppressor and

pro-apoptotic genes in cancer cells through histone deacetylation (specifically H4K16).[7]

Salermide treatment inhibits this activity, leading to the re-expression of key apoptotic genes

such as CASP8, TNF, TNFRS10B (TRAIL-R2/DR5), and PUMA.[14]

p53 Acetylation and Activation: The tumor suppressor protein p53 is a well-established target

for deacetylation by both SIRT1 and SIRT2.[15][16][17][18] Inhibition by Salermide leads to

hyperacetylation of p53 at lysine 382 (K382), which stabilizes and activates the protein,

promoting the transcription of its target genes and inducing apoptosis.[15][17] Notably, some

studies suggest the pro-apoptotic effect can be p53-independent in certain cell lines,

indicating multiple modes of action.[1][7] However, other research highlights that functional

p53 is essential for Salermide-induced apoptosis and that combined inhibition of both SIRT1

and SIRT2 is required to induce p53 acetylation and cell death.[15][17][19]

ER Stress and DR5 Upregulation: Salermide has been shown to induce endoplasmic

reticulum (ER) stress, triggering the ATF4-ATF3-CHOP signaling axis.[20] This pathway

leads to the significant upregulation of Death Receptor 5 (DR5), enhancing the extrinsic

apoptosis pathway.[6][20]

Tubulin Hyperacetylation: SIRT2 is a primary cytoplasmic deacetylase for α-tubulin.[4]

Salermide treatment results in the hyperacetylation of tubulin.[15] While some reports

suggest Salermide-induced apoptosis is independent of global tubulin acetylation, others

show a correlation, indicating this may be a cell-context-dependent mechanism.[1][14][15]

Signaling Pathway Diagrams
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Caption: Salermide inhibits SIRT1/SIRT2, increasing acetylation of p53 and histones, leading
to apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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